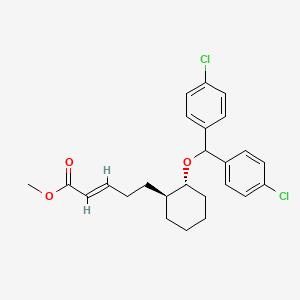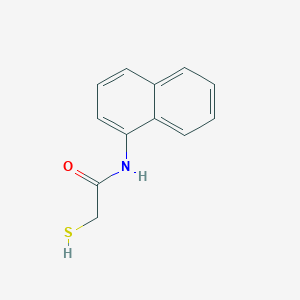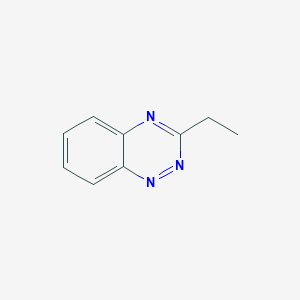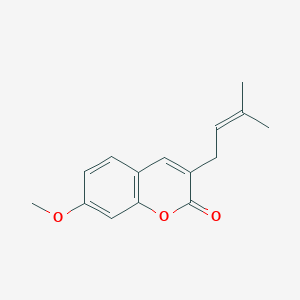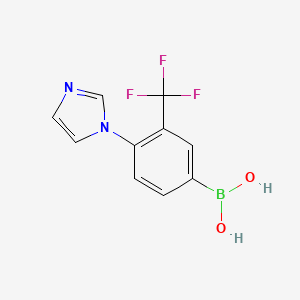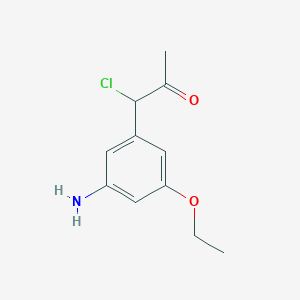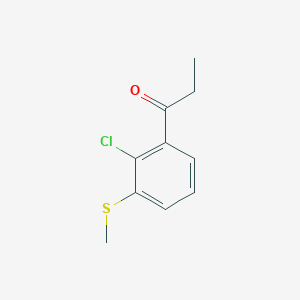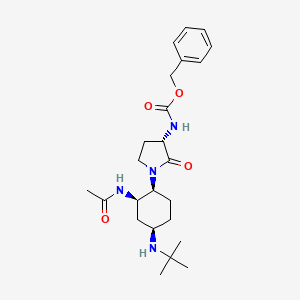
benzyl (S)-1-((1S,2R,4R)-2-acetamido-4-(tert-butylamino)cyclohexyl)-2-oxopyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a carbamic acid ester, a pyrrolidinyl group, and a phenylmethyl ester, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester typically involves multiple steps:
Formation of the Carbamic Acid Ester: This step involves the reaction of an amine with carbon dioxide or a carbonyl compound to form the carbamic acid ester.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Phenylmethyl Ester: The final step involves the esterification of the carbamic acid with a phenylmethyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or ester functional groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid ester structures.
Pyrrolidinyl compounds: Molecules containing the pyrrolidinyl group.
Phenylmethyl esters: Compounds with phenylmethyl ester functional groups.
Uniqueness
The uniqueness of carbamic acid, N-[(3S)-1-[(1S,2R,4R)-2-(acetylamino)-4-[(1,1-dimethylethyl)amino]cyclohexyl]-2-oxo-3-pyrrolidinyl]-, phenylmethyl ester lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H36N4O4 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
benzyl N-[(3S)-1-[(1S,2R,4R)-2-acetamido-4-(tert-butylamino)cyclohexyl]-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C24H36N4O4/c1-16(29)25-20-14-18(27-24(2,3)4)10-11-21(20)28-13-12-19(22(28)30)26-23(31)32-15-17-8-6-5-7-9-17/h5-9,18-21,27H,10-15H2,1-4H3,(H,25,29)(H,26,31)/t18-,19+,20-,21+/m1/s1 |
InChI Key |
WSQZTAMFFALGTG-MHTWAQMVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC(=O)OCC3=CC=CC=C3)NC(C)(C)C |
Canonical SMILES |
CC(=O)NC1CC(CCC1N2CCC(C2=O)NC(=O)OCC3=CC=CC=C3)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


